molecular formula C16H26Cl2N2 B3043442 2-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 867006-13-1

2-Benzyl-2,9-diazaspiro[5.5]undecane

Cat. No.: B3043442
CAS No.: 867006-13-1
M. Wt: 317.3 g/mol
InChI Key: IDJZJNREVYBLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a benzyl group attached to one of the nitrogen atoms.

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. By doing so, it prevents GABA from binding and thus inhibits the receptor’s function.

Pharmacokinetics

The pharmacokinetic properties of 2-Benzyl-2,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

2-Benzyl-2,9-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist This interaction is crucial as it can influence the inhibitory neurotransmission in the central nervous system

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAAR can alter the inhibitory signaling pathways in neurons, potentially affecting neuronal excitability and neurotransmission . Moreover, this compound may impact gene expression by binding to specific transcription factors or influencing epigenetic modifications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with GABAAR, where it acts as a competitive antagonist . This binding inhibits the receptor’s activity, leading to reduced inhibitory neurotransmission. Additionally, this compound may inhibit or activate other enzymes, further influencing biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to this compound in in vitro and in vivo studies may reveal additional insights into its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses could lead to toxicity or other adverse effects . Threshold effects, where a specific dosage level triggers a significant biological response, have been observed in some studies. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further impact its biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable cyclic ketone or aldehyde under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,9-diazaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the benzyl group.

    3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: Contains a chlorobenzyl group instead of a benzyl group.

    2-Methylbenzyl 1,9-diazaspiro[5.5]undecane: Contains a methylbenzyl group instead of a benzyl group.

Uniqueness

2-Benzyl-2,9-diazaspiro[5.5]undecane is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

867006-13-1

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

2-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16;;/h1-3,5-6,17H,4,7-14H2;2*1H

InChI Key

IDJZJNREVYBLCJ-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,9-diazaspiro[5.5]undecane
Reactant of Route 2
2-Benzyl-2,9-diazaspiro[5.5]undecane
Reactant of Route 3
2-Benzyl-2,9-diazaspiro[5.5]undecane
Reactant of Route 4
2-Benzyl-2,9-diazaspiro[5.5]undecane
Reactant of Route 5
2-Benzyl-2,9-diazaspiro[5.5]undecane
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.